2-(Trifluoromethyl)oxirane
Overview
Description
2-(Trifluoromethyl)oxirane is a fluorinated oxirane characterized by its electron deficiency and high kinetic energy . It is a colorless to light yellow clear liquid .
Synthesis Analysis
The synthesis of this compound has been reported in several studies. One method involves the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65—70 °C . Another study by Nandakumar et al. describes a ring-opening lithiation–borylation of 2-Trifluoromethyl Oxirane as a route to versatile tertiary trifluoromethyl boronic esters .Molecular Structure Analysis
The molecular formula of this compound is C3H3F3O, and its molecular weight is 112.05 . The InChI code is 1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2 .Chemical Reactions Analysis
The chemical reactions of this compound have been studied. For instance, Nandakumar et al. showed that lithiation–borylation reactions of 2-trifluoromethyl oxirane give densely functionalized and highly versatile trifluoromethyl-substituted α-tertiary boronic esters .Physical and Chemical Properties Analysis
This compound is a colorless to light yellow clear liquid . It has a specific gravity of 1.4±0.1 g/cm3 . It is moisture sensitive and heat sensitive .Scientific Research Applications
Synthesis and Chemical Transformations
2-(Trifluoromethyl)oxirane has been utilized in various synthesis processes. For instance, enantiomerically pure trifluorolactic acids were converted into (R)- and (S)-(trifluoromethyl)oxirane, offering potential for further synthetic applications (von dem Bussche-Hünnefeld, Cescato, & Seebach, 1992). Similarly, the paper by Petrov (2002) describes the ring-opening reactions of 2,2-bis(trifluoromethyl)oxirane, leading to the formation of tertiary alcohols, showcasing its versatility in chemical transformations (Petrov, 2002).
Molecular Structure and Properties
Investigations into the molecular structure of 2,2-bis(trifluoromethyl)oxirane revealed insights into its configuration. Cooke and Minei (2012) found that the CF3 groups in this compound are slightly staggered but have a low barrier to an eclipsed configuration, indicating interesting molecular dynamics (Cooke & Minei, 2012).
Green Chemistry Applications
The compound's use in green chemistry was highlighted by Li et al. (2010), who demonstrated its utility in the regio- and diastereoselective ring-opening, contributing to the synthesis of potent inhibitors without the need for rare earth metal salts (Li et al., 2010).
Interaction with Other Chemicals
Research by Alonso et al. (2004) on the oxirane-trifluoromethane dimer revealed weak C-H...O and C-H...F-C hydrogen bonds, providing insights into the interaction potential of this compound with other molecules (Alonso et al., 2004).
Analytical Chemistry
In analytical chemistry, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been used as a reagent for determining the enantiomeric excess of α-chiral amines, showing its utility in chiral resolution processes (Rodríguez-Escrich et al., 2005).
Pharmaceutical and Agrochemical Research
The compound's role in creating stereogenic trifluoromethyl-substituted carbon centers, important in pharmaceutical and agrochemical discovery, was explored by Nandakumar et al. (2019). Their work showed how lithiation-borylation reactions of 2-trifluoromethyl oxirane yield versatile trifluoromethyl-substituted α-tertiary boronic esters, which are critical in synthesizing complex molecules (Nandakumar et al., 2019).
Chemistry of Oxiranes
The study by Shimizu et al. (2008) demonstrated a facile route to 2-trifluoromethyl-substituted 4,5-dihydrooxepins, involving the stereoselective preparation and Cope rearrangement of 2-trifluoromethyl-cis-2,3-bis(alkenyl)oxiranes. This highlights the compound's utility in synthesizing oxacycles, which are significant in organic synthesis (Shimizu et al., 2008).
Reaction with Alcohols
Petrov's research (2004) showed that 2,2-bis(trifluoromethyl)oxirane reacts with various alcohols under phase transfer catalysis, leading to the production of tertiary alcohols. This demonstrates the compound's reactivity and potential for creating diverse chemical structures (Petrov, 2004).
Hypoglycemic Activity
In a study on the hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, Eistetter and Wolf (1982) found that derivatives of 2-(phenylalkyl)oxirane-2-carboxylic acids exhibited significant blood glucose-lowering activities in fasted rats, indicating potential therapeutic applications (Eistetter & Wolf, 1982).
Friedel-Crafts Alkylations
Prakash et al. (2007) described the use of triflic acid-catalyzed Friedel-Crafts alkylation of aromatics with mono- and bis(trifluoromethyl)oxiranes. This process highlights the compound's role in facilitating regioselective ring openings and subsequent alkylations, crucial in organic synthesis (Prakash et al., 2007).
Safety and Hazards
2-(Trifluoromethyl)oxirane is classified as highly flammable and toxic in contact with skin or if inhaled . It is harmful if swallowed and causes skin and eye irritation . Safety precautions include storing in a well-ventilated place, keeping the container tightly closed, and seeking medical advice if skin irritation occurs .
Mechanism of Action
Target of Action
It’s known that the compound is a valuable reagent in organic chemistry for the introduction of oxirane rings into larger molecules . These larger molecules can be used for studying ring-opening reactions or synthesizing polymers with specific properties .
Mode of Action
The mode of action of 2-(Trifluoromethyl)oxirane involves its interaction with other chemical entities in a process called lithiation–borylation reactions . This reaction results in the formation of densely functionalized and highly versatile trifluoromethyl-substituted α-tertiary boronic esters . The intermediate boronate complexes undergo a 1,2-rearrangement of the carbon-based group with complete retentive stereospecificity .
Biochemical Pathways
The compound is known to participate in the lithiation–borylation reactions, which could potentially affect various biochemical pathways depending on the context .
Result of Action
The result of the action of this compound is the formation of trifluoromethyl-substituted α-tertiary boronic esters . These esters are densely functionalized and highly versatile, making them useful in various chemical reactions and syntheses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the 1,2-rearrangement of the carbon-based group in the intermediate boronate complexes was only observed in non-polar solvents in the presence of TESOTf . Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Properties
IUPAC Name |
2-(trifluoromethyl)oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O/c4-3(5,6)2-1-7-2/h2H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRARFZZMGLHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28086-47-7 | |
Record name | Oxirane, 2-(trifluoromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28086-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50957318 | |
Record name | 2-(Trifluoromethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359-41-1 | |
Record name | 2-(Trifluoromethyl)oxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359-41-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxirane, (trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359411 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50957318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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